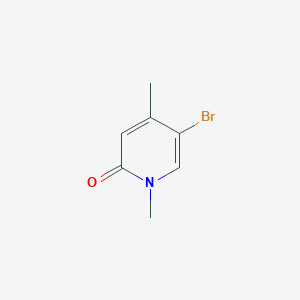
5-bromo-1,4-dimethylpyridin-2(1H)-one
Descripción general
Descripción
5-Bromo-1,4-dimethylpyridin-2(1H)-one is a chemical compound with the formula C7H8BrNO. It has a molecular weight of 202.05 . It’s a building block used in various research fields .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,4-dimethylpyridin-2(1H)-one consists of a pyridinone ring which is substituted at the 1 and 4 positions with methyl groups and at the 5 position with a bromine atom .Aplicaciones Científicas De Investigación
1. Crystal Structure and Molecular Analysis
5-bromo-1,4-dimethylpyridin-2(1H)-one has been studied for its intermolecular interactions in crystal structures. Hirshfeld surface analysis and DFT calculations have been used to understand these interactions. The compound exhibits good thermal stability up to 215 °C (Barakat et al., 2017).
2. Novel Ligand Functionality in Ionic Liquids
This compound has been explored as a novel ligand for the efficient extraction of UO22+ and Th4+ in pyridinium-based ionic liquids. Studies showed that the extraction process is endothermic, spontaneous, and entropy-driven, highlighting the potential of this compound in solvent systems (Pandey et al., 2020).
3. Photoreaction Studies
The compound has been part of studies involving photoinduced tautomerization in related pyridine derivatives. These studies included time-resolved UV/Vis spectroscopic methods and quantum chemical computations, providing insights into photoreactions (Vetokhina et al., 2012).
4. Synthesis and Structural Analysis
Research into the synthesis and structure of derivatives of 5-bromo-1,4-dimethylpyridin-2(1H)-one has been conducted. These studies involve the preparation of various pyrimidine and pyridine derivatives, which are key intermediates for potential antitumor and antiviral agents (Kinoshita & Ohishi, 1994).
5. Density Functional Theory and Spectroscopic Studies
Density Functional Theory (DFT) and spectroscopic studies have been conducted on related bromo-dimethylpyridine compounds. These studies focus on understanding the molecular structure, vibrational frequencies, and chemical shift values, contributing to the broader understanding of related compounds (Vural & Kara, 2017).
Propiedades
IUPAC Name |
5-bromo-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFBADZSNWPVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,4-dimethylpyridin-2(1H)-one | |
CAS RN |
889865-55-8 | |
| Record name | 5-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)

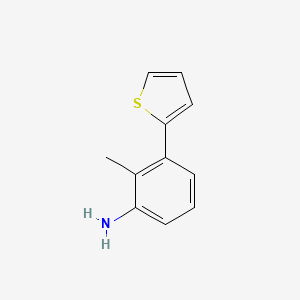
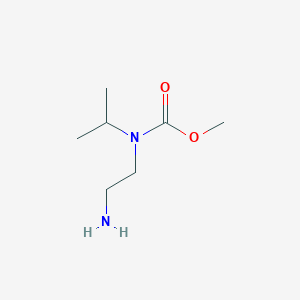
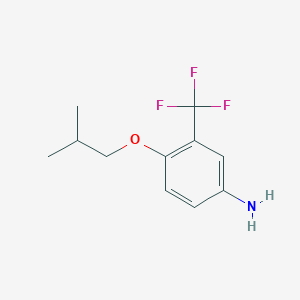




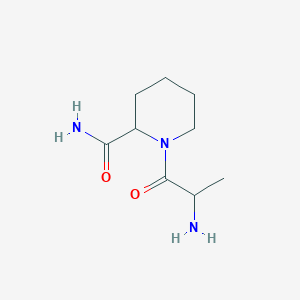
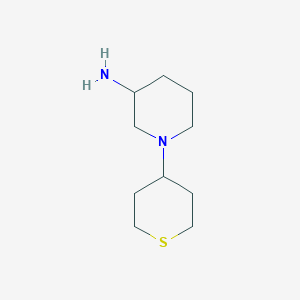

![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)